molecular formula C15H13IO3 B8159307 Methyl 2-(benzyloxy)-4-iodobenzoate

Methyl 2-(benzyloxy)-4-iodobenzoate

Cat. No.: B8159307
M. Wt: 368.17 g/mol
InChI Key: HWENNTOVWUCZCO-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-4-iodobenzoate is a useful research compound. Its molecular formula is C15H13IO3 and its molecular weight is 368.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Diiron 1,3-Propanedithiolate Complexes : It is used in the synthesis and structural analysis of benzyloxy-functionalized 1,3-propanedithiolate complexes, relevant to the active site of [FeFe]-hydrogenases (Li-Cheng Song et al., 2012).

  • Molecular Imaging Probes for Cathepsin B : This compound serves as a potential lead for developing molecular imaging probes targeting cathepsin B (Patricia E. Edem et al., 2014).

  • Inhibition of Urokinase-Type Plasminogen Activator : It is a key intermediate in synthesizing 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (A. Bridges et al., 1993).

  • Synthesis of 3-Iodobenzo[b]furans : Methyl 2-(benzyloxy)-4-iodobenzoate is employed in the synthesis of 3-iodobenzo[b]furans, which are extensively used in various research contexts (Takashi Okitsu et al., 2008).

  • Design of Supramolecular Dendrimers : It is used in the rational design and synthesis of supramolecular dendrimers across several generations (V. Balagurusamy et al., 1997).

  • Synthesis of Chiral Phthalides : The compound plays a role in the efficient cyclization of o-iodobenzoates with aldehydes, catalyzed by cobalt bidentate phosphine complexes, leading to chiral phthalides (Hong-Tai Chang et al., 2007).

  • In Calichemicin Antibiotics : It is utilized in synthesizing aromatic carboxylic acids found in calichemicin antibiotics (K. V. Laak et al., 1989).

  • Ruthenium-Catalyzed Cyclization : The compound is used in ruthenium-catalyzed cyclizations, producing valuable intermediates like 1-iodo-2-naphthol (Ming‐Yuan Lin et al., 2005).

  • Self-Assembling Monodendrons Synthesis : It is also used in synthesizing self-assembling monodendrons (V. Percec et al., 1998).

  • Oxidizing Agent : this compound acts as an oxidizing reagent for converting alcohols to aldehydes or ketones (V. Zhdankin et al., 2005).

Properties

IUPAC Name

methyl 4-iodo-2-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWENNTOVWUCZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium carbonate (1.9 g) and benzyl bromide (1.2 mL) were sequentially added to an N,N-dimethylacetamide (20 mL) solution of methyl 2-hydroxy-4-iodobenzoate (2.5 g), followed by stirring at 80° C. for 1 hour. The reaction mixture was cooled to room temperature, and then 1 mol/L hydrochloric acid and ethyl acetate were added thereto. The organic layer was separated, washed with 1 mol/L hydrochloric acid and a saturated aqueous solution of sodium chloride sequentially, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography [Fuji Silysia Chemical Ltd., PSQ100B (spherical), eluent: 90-80% hexane/ethyl acetate] to obtain 3.3 g of methyl 2-(benzyloxy)-4-iodobenzoate as a yellow oily substance.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure is the same as that followed for methyl 4-iodo-2-phenethyloxybenzoate, using 5.6 ml of benzyl bromide, 14 g of caesium carbonate and 10 g of methyl 4-iodo-2-hydroxybenzoate in 200 ml of DMF. The suspension is stirred for 48 hours at room temperature. The organic phase is acidified at room temperature with a 2N hydrochloric acid solution to pH 5. The desired product is extracted by addition of ethyl ether. The organic phase is washed with water, dried with magnesium sulfate and concentrated using a rotary evaporator. 14 g of the expected compound are recovered in the form of a brown solid.
Name
methyl 4-iodo-2-phenethyloxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Solid K2CO3 (76.1 g, 0.55 mol) was added to a solution of methyl 4-iodosalicylate (1) (76.5 g, 0.28 mol) in MeCN (550 mL) at RT. Benzyl bromide (32.7 mL, 0.28 mol) was added via syringe, and the resulting reaction mixture was warmed to 80° C. and stirred overnight. The reaction mixture was then cooled to RT and filtered subsequently to remove insoluble salts, which were washed further with EtOAc. The filtrate was concentrated in vacuo, before re-dissolving the residue in fresh EtOAc and filtering a second time. The filtrate was concentrated in vacuo to provide an oil which solidified upon standing to yield 2 (99%, 100.5 g) as a beige solid that required no further purification. 1H NMR (500 MHz, CDCl3, 25° C.): δ=7.54 (d, J=8.0 Hz, 1H), 7.49 (d, J=7.5 Hz, 2H), 7.43-7.35 (m, 4H), 7.33 (t, J=7.5 Hz, 1H), 5.15 (s, 2H), 3.89 (s, 3H) ppm. 13C NMR (126 MHz, CDCl3, 25° C.): δ=166.3, 158.4, 136.2, 133.1, 130.1, 128.8, 128.1, 127.0, 123.3, 120.3, 100.0, 71.0, 52.3 ppm. HRMS (ESI) calculated for C15H14IO3: m/z=367.9909 ([M+H]+); Found m/z=367.9893.
Name
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods IV

Procedure details

A mixture of methyl 2-hydroxy-4-iodobenzoate (22.8 g), benzyl bromide (10.3 ml) and K2 CO3 (22.67 g) in DMF (200 ml) was stirred at rt for 72 h. The mixture was partitioned between diethyl ether and water, the organics separated washed with water, dried and evaporated under reduced pressure to give a white solid, 29.5 g.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
22.67 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of methyl 2-hydroxy-4-iodobenzoate (22.8 g), benzyl bromide (10.3 ml) and K2CO3 (22.67 g) in DMF (200 ml) was stirred at rt for 72 h. The mixture was partitioned between diethyl ether and water, the organics separated washed with water, dried and evaporated under reduced pressure to give a white solid, 29.5 g.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
22.67 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Reactant of Route 6
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